- Preparation of nicotinamide derivatives as H-PGDS (hematopoietic prostaglandin D synthase) inhibitors, United States, , ,

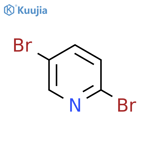

Cas no 941294-58-2 (tert-butyl 6-bromopyridine-3-carboxylate)

941294-58-2 structure

상품 이름:tert-butyl 6-bromopyridine-3-carboxylate

CAS 번호:941294-58-2

MF:C10H12BrNO2

메가와트:258.111782073975

MDL:MFCD09264580

CID:69609

PubChem ID:26369925

tert-butyl 6-bromopyridine-3-carboxylate 화학적 및 물리적 성질

이름 및 식별자

-

- tert-Butyl 6-bromonicotinate

- 6-Bromo-nicotinic acid tert-butyl ester

- tert-butyl 6-bromopyridine-3-carboxylate

- 6-bromonicotinic acid tert-butyl ester

- 1,1-Dimethylethyl 6-bromo-3-pyridinecarboxylate (ACI)

- CS-0179621

- DB-079787

- RTRMFSKLFAYIDW-UHFFFAOYSA-N

- SCHEMBL1462391

- t-butyl 6-bromo-3-pyridinecarboxylate

- (tert-Butyl) 6-bromonicotinate

- DTXSID70650016

- PS-3460

- J-524756

- tert-Butyl6-bromonicotinate

- AKOS014514231

- 941294-58-2

- (tert-Butyl) 6-bromopyridine-3-carboxylate

- MFCD09264580

-

- MDL: MFCD09264580

- 인치: 1S/C10H12BrNO2/c1-10(2,3)14-9(13)7-4-5-8(11)12-6-7/h4-6H,1-3H3

- InChIKey: RTRMFSKLFAYIDW-UHFFFAOYSA-N

- 미소: O=C(C1C=CC(Br)=NC=1)OC(C)(C)C

계산된 속성

- 정밀분자량: 257.00500

- 동위원소 질량: 257.005

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 3

- 중원자 수량: 14

- 회전 가능한 화학 키 수량: 3

- 복잡도: 213

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 39.2A^2

- 소수점 매개변수 계산 참조값(XlogP): 2.7

실험적 성질

- 밀도: 1.385

- 비등점: 307.9°C at 760 mmHg

- 플래시 포인트: 140°C

- 굴절률: 1.531

- PSA: 39.19000

- LogP: 2.79940

tert-butyl 6-bromopyridine-3-carboxylate 보안 정보

- 신호어:warning

- 피해 선언: H303 섭취에 유해할 수 있음 +h313 피부 접촉에 유해할 수 있음 +h333 흡입에 유해할 수 있음

- 경고성 성명: P264+P280+P305+P351+P338+P337+P313

- 보안 지침: H303+H313+H333

-

위험물 표지:

- 저장 조건:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

tert-butyl 6-bromopyridine-3-carboxylate 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLY8161-25G |

tert-butyl 6-bromopyridine-3-carboxylate |

941294-58-2 | 95% | 25g |

¥ 6,560.00 | 2023-04-12 | |

| Key Organics Ltd | PS-3460-1G |

(tert-Butyl) 6-bromonicotinate |

941294-58-2 | >97% | 1g |

£120.00 | 2025-02-09 | |

| Chemenu | CM178309-10g |

tert-Butyl 6-bromonicotinate |

941294-58-2 | 95% | 10g |

$456 | 2021-08-05 | |

| Apollo Scientific | OR11518-1g |

(tert-Butyl) 6-bromonicotinate |

941294-58-2 | 98% | 1g |

£120.00 | 2025-02-19 | |

| TRC | B789460-500mg |

tert-Butyl 6-Bromonicotinate |

941294-58-2 | 500mg |

$ 135.00 | 2022-06-06 | ||

| Chemenu | CM178309-25g |

tert-Butyl 6-bromonicotinate |

941294-58-2 | 95% | 25g |

$822 | 2021-08-05 | |

| Chemenu | CM178309-5g |

tert-Butyl 6-bromonicotinate |

941294-58-2 | 95% | 5g |

$260 | 2022-06-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1250291-10g |

Tert-butyl 6-bromonicotinate |

941294-58-2 | 98% | 10g |

¥2774.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1250291-250mg |

Tert-butyl 6-bromonicotinate |

941294-58-2 | 98% | 250mg |

¥234.00 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLY8161-5G |

tert-butyl 6-bromopyridine-3-carboxylate |

941294-58-2 | 95% | 5g |

¥ 1,386.00 | 2023-04-12 |

tert-butyl 6-bromopyridine-3-carboxylate 합성 방법

합성 방법 1

반응 조건

1.1 Reagents: Ethanedioyl dibromide Catalysts: Dimethylformamide Solvents: Dichloromethane ; 6 h, reflux; reflux → rt

1.2 Solvents: Tetrahydrofuran ; rt → 0 °C; 0 °C; 0 °C → rt; 2 h, rt

1.2 Solvents: Tetrahydrofuran ; rt → 0 °C; 0 °C; 0 °C → rt; 2 h, rt

참조

합성 방법 2

반응 조건

1.1 Solvents: Dimethylformamide , Toluene ; 10 h, reflux

참조

- Amide compound having BET proteolysis-inducing action, and medicinal application thereof, World Intellectual Property Organization, , ,

합성 방법 3

반응 조건

참조

- Preparation of nicotinamide derivatives for the treatment of allergic and respiratory conditions, World Intellectual Property Organization, , ,

합성 방법 4

반응 조건

1.1 Solvents: Toluene ; rt → reflux; 72 h, reflux; reflux → rt

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

참조

- Preparation of substituted piperazine derivatives for use as CB1 antagonists, World Intellectual Property Organization, , ,

합성 방법 5

반응 조건

1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran , Cyclopentyl methyl ether ; -10 - 0 °C; 3 h, heated

1.2 Catalysts: Cuprous iodide ; rt; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, 0 - 10 °C

1.2 Catalysts: Cuprous iodide ; rt; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, 0 - 10 °C

참조

- Green preparation of 6-fluoronicotinic acid, China, , ,

합성 방법 6

반응 조건

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: tert-Butanol ; overnight, 60 °C

참조

- Antibody-drug conjugate and use thereof, World Intellectual Property Organization, , ,

합성 방법 7

반응 조건

1.1 Reagents: Ethanedioyl dibromide Catalysts: Dimethylformamide Solvents: Dichloromethane ; 6 h, reflux; reflux → rt

1.2 Solvents: Tetrahydrofuran ; 0 °C → rt; 2 h, rt

1.2 Solvents: Tetrahydrofuran ; 0 °C → rt; 2 h, rt

참조

- Preparation of nicotinamide derivatives for the treatment of allergic and respiratory conditions, World Intellectual Property Organization, , ,

합성 방법 8

반응 조건

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; rt; 5 h, reflux; reflux → rt; 17 h, reflux

참조

- Preparation of 2-[3-(pyridin-2-yl)-4-(quinolin-4-yl)pyrazol-1-yl]acetamide derivatives as inhibitors of transforming growth factor-beta receptor I/ALK5, World Intellectual Property Organization, , ,

합성 방법 9

반응 조건

1.1 Solvents: Toluene ; overnight, rt → reflux; 72 h, reflux; reflux → rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

참조

- Substituted piperazines as CB1 antagonists and their preparation, United States, , ,

합성 방법 10

반응 조건

1.1 Reagents: Butyllithium , Butylmagnesium chloride Solvents: Toluene , Tetrahydrofuran , Hexane ; < -5 °C; 0.5 h, -10 °C

1.2 Solvents: Toluene , Tetrahydrofuran ; < -5 °C; 0.5 - 2 h, -10 °C

1.3 Solvents: Toluene ; < -5 °C; 2 - 3 h, -10 °C

1.4 Reagents: Citric acid Solvents: Water

1.2 Solvents: Toluene , Tetrahydrofuran ; < -5 °C; 0.5 - 2 h, -10 °C

1.3 Solvents: Toluene ; < -5 °C; 2 - 3 h, -10 °C

1.4 Reagents: Citric acid Solvents: Water

참조

- Highly selective and efficient conversion of aryl bromides to t-butyl benzoates with di-t-butyl dicarbonate, Tetrahedron Letters, 2008, 49(12), 2034-2037

합성 방법 11

반응 조건

1.1 Solvents: Toluene ; 72 h, reflux

참조

- Preparation of substituted piperazines as cb1 antagonists, World Intellectual Property Organization, , ,

tert-butyl 6-bromopyridine-3-carboxylate Raw materials

- 2,5-Dibromopyridine

- Potassium t-Butoxide

- Di-tert-butyl dicarbonate

- [bis(tert-butoxy)methyl]dimethylamine

- 6-bromopyridine-3-carboxylic acid

tert-butyl 6-bromopyridine-3-carboxylate Preparation Products

tert-butyl 6-bromopyridine-3-carboxylate 관련 문헌

-

Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089

-

M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423

-

4. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050

-

Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526

941294-58-2 (tert-butyl 6-bromopyridine-3-carboxylate) 관련 제품

- 955778-29-7(5-chloro-2-methoxy-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylbenzene-1-sulfonamide)

- 26391-80-0(alpha-D-Glucopyranose 6-(4-methylbenzenesulfonate))

- 1286726-83-7(2-methyl-N-(4-methylphenyl)-6-4-(pyrimidine-2-carbonyl)piperazin-1-ylpyrimidin-4-amine)

- 1556049-83-2((5,6,7-trimethyl-1,8-naphthyridin-2-yl)methanamine)

- 363151-68-2(methyl 3-(1-methyl-1H-imidazol-5-yl)prop-2-enoate)

- 2060029-34-5(7,7-Dimethyl-2-propan-2-yl-6,8-dihydropyrrolo[1,2-a]pyrimidin-4-one)

- 233-13-6(Furo[2,3-c]isoquinoline)

- 1517655-20-7(tert-butyl 3-(4-aminobutan-2-yl)azetidine-1-carboxylate)

- 858812-28-9([1,1'-Bicyclohexyl]-3-amine)

- 877663-20-2(Benzene, 1-[(2-bromophenyl)methoxy]-3,5-dimethyl-)

추천 공급업체

Amadis Chemical Company Limited

(CAS:941294-58-2)tert-butyl 6-bromopyridine-3-carboxylate

순결:99%/99%

재다:5g/25g

가격 ($):170.0/850.0